molecular formula C26H31Cl2N5O3 B13853975 N4-Triazolyl Terconazole

N4-Triazolyl Terconazole

Cat. No.: B13853975
M. Wt: 532.5 g/mol
InChI Key: KJUZYYUILZKUQG-OZXSUGGESA-N
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Description

Historical Context of Triazole Antifungal Agents

The development of antifungal agents has been a critical area of medicinal chemistry, driven by the need for effective treatments for a wide range of fungal infections. For many years, the therapeutic arsenal (B13267) was limited. bohrium.com A significant breakthrough occurred in the mid-20th century with the discovery of azole compounds, which act by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.comscielo.br The first class of azoles to be widely used was the imidazoles, which contain a five-membered ring with two nitrogen atoms. nih.gov While effective, the utility of early imidazoles was sometimes limited by issues of spectrum and toxicity.

This led to the development of the triazole class of antifungals, which are characterized by a five-membered ring containing three nitrogen atoms. scielo.brnih.gov The triazole-based drugs quickly gained prominence due to a broader spectrum of activity and an improved safety profile compared to their imidazole (B134444) predecessors. nih.gov The first generation of triazoles, including fluconazole (B54011), offered systemic treatment options with better penetration into tissues. mdpi.com However, the rise of resistant fungal strains prompted the development of a second generation of triazoles, such as voriconazole (B182144) and posaconazole, which were designed to overcome these limitations and provide activity against a wider range of pathogens, including resistant Candida species and Aspergillus spp. mdpi.comnih.gov This continuous evolution highlights a persistent theme in antifungal research: the need to modify and refine existing chemical scaffolds to enhance efficacy and combat resistance. mdpi.com

Table 1: Evolution of Triazole Antifungal Agents This table provides a generalized comparison of the triazole antifungal generations. Specific properties can vary between individual agents within a class.

GenerationRepresentative AgentsGeneral Spectrum of ActivityKey Developments
FirstFluconazole, Itraconazole (B105839), Terconazole (B1682230)Good activity against many Candida species and Cryptococcus. Itraconazole has broader activity than fluconazole.Improved safety and oral bioavailability over previous antifungal classes. mdpi.com
SecondVoriconazole, Posaconazole, IsavuconazoleExpanded spectrum, including activity against Aspergillus species and fluconazole-resistant Candida strains. mdpi.comnih.govDeveloped to address emerging resistance and broaden the treatment of invasive fungal infections. pnrjournal.com

Evolution of Terconazole within the Triazole Class

Terconazole emerged in 1983 as the first triazole-based antifungal agent developed specifically for human use. nih.gov Its development represented a significant step, as previous triazoles were primarily aimed at fungal infections in plants. nih.gov Structurally, Terconazole is a triazole ketal derivative, a design intended to improve upon the antifungal activity of the earlier imidazole compounds. scielo.brsci-hub.se It inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is dependent on cytochrome P450 and is crucial for the biosynthesis of ergosterol. scielo.bracs.org The disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth. nih.gov

Terconazole demonstrated a broad spectrum of activity against various Candida species and was found to be highly effective in treating dermatophytosis and candidosis in experimental models. mjcce.org.mkfarmaciajournal.com It is a cis-isomer with the full chemical name cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine. farmaciajournal.com While it has been largely superseded by second-generation triazoles for systemic infections due to their even broader spectrum, Terconazole remains a relevant compound in specific therapeutic areas. nih.gov

Table 2: Molecular Properties of Terconazole The properties listed below correspond to the commonly available N1-substituted isomer of Terconazole.

PropertyValueReference
Molecular FormulaC₂₆H₃₁Cl₂N₅O₃ nih.gov
Molecular Weight532.47 g/mol mjcce.org.mk
CAS Number67915-31-5 nih.gov
IUPAC Name1-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-yl-piperazine nih.gov

Rationale for Advanced Academic Investigation of N4-Triazolyl Terconazole

The academic interest in "this compound" stems from a fundamental aspect of the mechanism of action shared by all triazole antifungals. The 1,2,4-triazole (B32235) ring can be alkylated at three different nitrogen positions (N1, N2, or N4). While Terconazole is commonly synthesized and depicted as the N1-isomer, it is the N4 nitrogen of the triazole ring that is understood to be the key interacting atom with the target enzyme. mjcce.org.mk

The primary molecular mechanism of azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a heme-containing enzyme. mjcce.org.mk This inhibition occurs through the coordination of a nitrogen atom from the azole ring to the heme iron atom within the enzyme's active site. mjcce.org.mk Specifically for the 1,2,4-triazole class, it is the electron-rich N4 atom that forms this crucial coordinate bond. mjcce.org.mk This interaction blocks the active site and prevents the normal metabolic function of the enzyme, thereby halting ergosterol synthesis.

This established mechanism provides a strong rationale for the specific investigation of the N4-triazolyl isomer of Terconazole:

Optimizing Target Binding: Since the N4 nitrogen is directly involved in the inhibitory action, synthesizing and isolating the pure N4-isomer allows researchers to study its binding affinity and inhibitory potency without the potential confounding presence of other isomers. The goal is to determine if this specific isomeric form offers a more optimal orientation within the enzyme's active site, potentially leading to a more potent drug.

Structure-Activity Relationship (SAR) Studies: The synthesis of different regioisomers (N1, N2, and N4 substituted) is a classic strategy in medicinal chemistry to build a comprehensive SAR profile. farmaciajournal.comnih.gov By comparing the antifungal activity of this compound with its N1- and N2- counterparts, researchers can precisely determine how the point of attachment on the triazole ring influences biological activity. Such studies are critical for the rational design of new, more effective antifungal agents. mdpi.compnrjournal.com

Overcoming Resistance: Fungal resistance to existing azoles is a growing clinical problem. mdpi.com Investigating alternative isomeric forms like this compound is a potential strategy to circumvent resistance mechanisms that may have developed against the more common N1-isomer.

Challenges in Synthesis: The synthesis of 1,2,4-triazoles often yields a mixture of isomers, making the regioselective synthesis of a specific isomer like the N4-substituted version a significant chemical challenge. bohrium.comrsc.org Dedicated academic investigation is required to develop reliable synthetic routes that can produce the desired isomer in high yield, which is a prerequisite for any further biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H31Cl2N5O3

Molecular Weight

532.5 g/mol

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)32-9-11-33(12-10-32)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-31-17-29-30-18-31)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1

InChI Key

KJUZYYUILZKUQG-OZXSUGGESA-N

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of N4 Triazolyl Terconazole

Inhibition of Fungal Cytochrome P450 14-alpha-Demethylase (CYP51)

The principal mechanism of action for Terconazole (B1682230), like other azole antifungals, is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase (CYP51). asm.orgoup.commdpi.comdrugcentral.org This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. asm.orgmdpi.complos.org Terconazole binds to the heme iron component on the CYP51 enzyme, which is encoded by the ERG11 gene. singlecare.com This interaction blocks the enzyme's catalytic activity, specifically the C14-demethylation of lanosterol. asm.orgdrugcentral.orgnih.gov The triazole ring structure is fundamental to this inhibitory action. researchgate.net This inhibition is highly selective for the fungal enzyme, as mammalian cell demethylation processes are significantly less sensitive to Terconazole's effects. drugcentral.orgfrontiersin.org

Molecular Interactions with Fungal Cell Membrane Components

The depletion of ergosterol and the accumulation of toxic methylated sterol intermediates, such as lanosterol, severely compromise the fungal cell membrane. drugcentral.orgnih.govresearchgate.net This altered sterol composition disrupts the normal packing of phospholipids, leading to increased membrane permeability and fluidity. asm.orgtaylorandfrancis.com The structural disorganization impairs the functions of various membrane-bound enzymes. oup.com

A significant secondary effect resulting from this membrane stress is the deregulation of cell wall synthesis. nih.gov Research has shown that exposure of Candida albicans to Terconazole results in a significant increase in the synthesis and deposition of chitin (B13524), a key structural polysaccharide in the fungal cell wall. nih.gov This increase in chitin content is believed to be a compensatory, albeit dysfunctional, response to the damage inflicted on the cell membrane. nih.gov The perturbation of both ergosterol and chitin production contributes to the selective toxicity of the compound for fungi. nih.gov

Cellular and Subcellular Effects on Fungal Pathogens

The biochemical disruptions caused by Terconazole manifest in significant cellular and subcellular morphological changes in fungal pathogens. At fungistatic concentrations, Terconazole inhibits the morphogenetic transformation of Candida albicans from its yeast form to its more invasive mycelial form. taylorandfrancis.com This is a critical aspect of its therapeutic effect, as hyphal formation is often associated with tissue invasion. taylorandfrancis.com

Electron microscopy studies have revealed a progression of ultrastructural damage in C. albicans cells upon exposure to Terconazole. plos.org At concentrations as low as 10⁻⁸ M, dense lipophilic bodies appear along the cell membrane, and the formation of mycelia is inhibited. plos.org As the concentration increases, more severe degenerative changes occur, ultimately leading to complete cell necrosis at concentrations of 10⁻⁴ M. researchgate.net These changes include the formation of fragile and deteriorated cell walls and aberrant wall thickening, which can block hyphal elongation. researchgate.net

Table 1: Summary of Cellular and Morphological Effects of Terconazole on Candida albicans

Concentration (M) Observed Effect Reference
10⁻⁸ Inhibition of mycelia formation, appearance of dense lipophilic bodies along the cell membrane. plos.orgresearchgate.net
10⁻⁶ Presence of degenerative changes in yeast cell morphology. plos.org
10⁻⁵ Modest inhibition of yeast cell growth. researchgate.net

Comparative Mechanistic Insights with Other Triazole Antifungals

Terconazole's mechanism is representative of the azole class, but there are key distinctions between triazoles and imidazoles, as well as among different triazoles.

Triazoles vs. Imidazoles: Terconazole is a triazole, containing a five-membered ring with three nitrogen atoms, whereas imidazoles like clotrimazole (B1669251) and miconazole (B906) have a ring with two nitrogen atoms. This structural difference contributes to the higher specificity and metabolic stability of triazoles compared to imidazoles. researchgate.net However, the fundamental mechanism of CYP51 inhibition and subsequent ergosterol depletion is similar. A comparative study on C. albicans showed that Terconazole, clotrimazole, and miconazole all caused a profound depletion of ergosterol, an accumulation of lanosterol, and a significant increase in chitin content. nih.gov In contrast, the imidazole (B134444) butoconazole, while depleting ergosterol, had no effect on the carbohydrate (chitin) composition of the cell wall, suggesting subtle mechanistic differences even within the broader azole class. nih.gov

Comparison Among Triazoles: Triazole antifungals can differ significantly in their structure, particularly in the nature of their non-azole side chains. These differences influence their binding affinity and interaction with the CYP51 active site. Molecular dynamics studies show that hydrophobic interactions are the primary driving force for inhibitor binding to CYP51. frontiersin.org Long-tailed triazoles, such as itraconazole (B105839) and posaconazole, can form more extensive hydrophobic interactions within the enzyme's binding cavity compared to short-tailed triazoles like fluconazole (B54011) and voriconazole (B182144), which often results in stronger binding affinities. frontiersin.org Terconazole, with its significant hydrophobic side chain, is structurally distinct from the smaller fluconazole but shares mechanistic similarities with other potent triazoles that effectively disrupt fungal membrane integrity. nih.govacs.org

Table 2: Comparative Effects of Azole Antifungals on Candida albicans Composition

Antifungal Agent Class Ergosterol Content Lanosterol Content Chitin Content Reference
Terconazole Triazole Profoundly depleted Increased Significantly increased (245%) nih.gov
Clotrimazole Imidazole Profoundly depleted Increased Significantly increased nih.gov
Miconazole Imidazole Profoundly depleted Increased Significantly increased nih.gov

| Butoconazole | Imidazole | Profoundly depleted | Increased | No significant effect | nih.gov |

Table 3: List of Mentioned Chemical Compounds

Compound Name Class / Type
Terconazole Triazole Antifungal
Ergosterol Sterol
Lanosterol Sterol Precursor
Cytochrome P450 14-alpha-demethylase (CYP51) Enzyme
Chitin Polysaccharide
Clotrimazole Imidazole Antifungal
Miconazole Imidazole Antifungal
Butoconazole Imidazole Antifungal
Itraconazole Triazole Antifungal
Fluconazole Triazole Antifungal
Posaconazole Triazole Antifungal

In Vitro Biological Efficacy and Spectrum of N4 Triazolyl Terconazole

Antimycotic Activity Against Diverse Fungal Species and Strains

N4-Triazolyl Terconazole (B1682230) exhibits a broad spectrum of antimycotic activity, effectively inhibiting the growth of yeasts, dimorphic fungi, and filamentous species in laboratory settings. hres.cahres.caebi.ac.uk Its activity extends to numerous clinically relevant fungal pathogens.

Research has consistently shown its potency against various strains of Candida albicans, a primary cause of fungal infections. hres.cahres.ca Furthermore, its spectrum of activity includes other Candida species such as Candida tropicalis and Candida krusei. hres.cahres.ca Studies have reported a Minimum Inhibitory Concentration (MIC₉₀) — the concentration required to inhibit the growth of 90% of isolates — of 2–4 µg/mL for Candida species. vulcanchem.com

Beyond the Candida genus, N4-Triazolyl Terconazole has demonstrated in vitro efficacy against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, as well as other yeasts such as Cryptococcus neoformans and Candida glabrata (formerly Torulopsis glabrata). hres.cahres.ca An important characteristic of its selective toxicity is its minimal impact on beneficial bacteria; the MIC values against most species of lactic acid bacteria, commonly found in the human vagina, were reported to be greater than 128 mcg/mL. hres.cahres.cahiv.gov

Table 1: In Vitro Antimycotic Spectrum of this compound

Fungal Group Species Activity Noted
Yeasts Candida albicans Yes
Candida tropicalis Yes
Candida krusei Yes
Candida glabrata (Torulopsis glabrata) Yes
Cryptococcus neoformans Yes
Dermatophytes Trichophyton rubrum Yes
Trichophyton mentagrophytes Yes
Other Dimorphic and Filamentous Fungi Yes

| Bacteria | Lactic Acid Bacteria | No significant activity (>128 µg/mL) hres.cahres.ca |

Fungicidal Versus Fungistatic Properties

The action of this compound against fungal cells is concentration-dependent, exhibiting both fungistatic (growth-inhibiting) and fungicidal (killing) properties. patsnap.com

At lower, fungistatic concentrations, the compound primarily works by inhibiting the cytochrome P450-dependent enzyme lanosterol (B1674476) 14-α-demethylase. vulcanchem.comnih.gov This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047). vulcanchem.com The resulting depletion of ergosterol disrupts the integrity and function of the fungal cell membrane, thereby inhibiting fungal growth and replication. vulcanchem.comncats.io This fungistatic action is also linked to the inhibition of the yeast's transformation into its more invasive mycelial form. hres.cahres.ca

However, at higher concentrations, the effects of this compound become fungicidal. Electron microscopy studies have revealed that while lower concentrations affect fungal morphology, a concentration of 10⁻⁶M leads to degenerative changes in the yeast cell, culminating in complete necrosis. hres.cahres.ca A study observed that at a concentration of 10⁻⁴ M, the compound caused complete necrosis of C. albicans. nih.gov This indicates that with increased dosage, the cellular disruption becomes irreversible, leading to cell death. In general, triazole antifungals are considered fungistatic against Candida species, in contrast to fungicidal agents like amphotericin B. nih.gov

Influence of Environmental Factors on In Vitro Efficacy (e.g., pH, media)

The in vitro performance of this compound is significantly influenced by the specific conditions of the laboratory assay. hres.cahres.caebi.ac.uk Several environmental factors can alter its measured potency.

Culture Media: The nutrient content and type of growth medium used for testing have a substantial impact on the compound's efficacy. hres.cahres.caebi.ac.uk Its inhibitory potency against C. albicans is markedly enhanced when the yeast is grown in media that favor the formation of mycelia, such as Eagle's minimum essential medium, compared to media that favor the yeast form. nih.gov

pH: The pH of the environment affects both the stability and solubility of this compound. The compound is known to degrade under highly acidic conditions (pH <3). vulcanchem.com Its aqueous solubility also varies with pH, being significantly higher in a slightly acidic environment (2.75 mg/mL at pH 5.5) compared to a neutral one (0.08 mg/mL at pH 7.4). nih.gov

Other Factors: The presence of serum in the culture medium and the ambient incubation temperature are also known to affect the in vitro potency of the drug. hres.cahres.ca

These dependencies highlight the difficulty in defining a single, absolute in vitro potency for the compound and underscore the importance of standardized testing conditions. hres.cahres.ca

Assessment of Morphogenetic Transformation Inhibition (Yeast to Mycelium)

A critical aspect of the pathogenicity of Candida albicans is its ability to transition from a budding yeast form to an invasive, filamentous (mycelial or pseudomycelial) form. This compound is a potent inhibitor of this morphogenetic transformation. nih.govmdpi.comtaylorandfrancis.com

This inhibitory action occurs at low, fungistatic concentrations and is considered a key mechanism of its therapeutic effect. hres.cahres.ca Studies have shown that concentrations as low as 10⁻⁸M (approximately 5.3 ng/mL) are sufficient to begin affecting yeast morphology and inhibit the formation of mycelia. hres.cahres.canih.gov More specifically, the concentration range required to prevent this yeast-to-mycelium transformation has been reported to be between 0.008 and 0.04 µg/mL. mdpi.com By preventing the formation of the invasive hyphal form, this compound reduces the ability of the fungus to invade host tissues. vulcanchem.com

Table 2: Morphogenetic Inhibition of C. albicans by this compound

Concentration Observed Effect Reference
10⁻⁸ M (5.3 ng/mL) Inhibition of mycelia formation begins hres.cahres.ca

Evaluation of Activity Against Drug-Resistant Fungal Isolates

The emergence of antifungal resistance is a significant clinical challenge. This compound has shown effectiveness in this regard, demonstrating activity against fungal strains that have developed resistance to other azole antifungals. vulcanchem.com

In laboratory studies designed to assess the potential for resistance development, no resistance to this compound emerged during successive passages of C. albicans. hres.cahiv.gov Based on these standard tests, it has been concluded that the development of resistance during clinical use is unlikely. hres.ca This suggests a stable and reliable activity profile against its target fungal species. Consequently, it remains a viable treatment option in cases where resistance to other antifungal agents is a concern. wikipedia.org

Preclinical in Vivo Efficacy Studies of N4 Triazolyl Terconazole in Animal Models

Efficacy in Experimental Models of Fungal Infections (e.g., Candidiasis, Dermatophytosis)

No in vivo data for N4-Triazolyl Terconazole (B1682230) in animal models of candidiasis or dermatophytosis was found in the public domain. Studies on the approved drug, Terconazole (the N1-isomer), have demonstrated high topical in vivo activity against vaginal candidiasis in rats and dermatophytosis in guinea pigs. ebi.ac.uknih.gov

Pharmacokinetic and Pharmacodynamic Characterization in Non-Human Systems

Information regarding the absorption, distribution, metabolism, and excretion (ADME) or the pharmacodynamic profile of N4-Triazolyl Terconazole in any non-human system is not available in published literature. Pharmacokinetic studies for Terconazole have been conducted in rats, rabbits, and other species, detailing its systemic absorption and metabolic pathways following various routes of administration. drugcentral.orgfda.govhres.ca

Comparative Efficacy with Reference Antifungals in Preclinical Settings

No preclinical studies comparing the in vivo efficacy of this compound to reference antifungal agents such as fluconazole (B54011), clotrimazole (B1669251), or miconazole (B906) could be located. In experimental models, Terconazole was found to be superior to several other antifungals, including miconazole and clotrimazole, in treating candidiasis in rats. medchemexpress.com

Long-Acting Therapeutic Efficacy in Animal Models

There are no available reports on the long-acting therapeutic efficacy of this compound in animal models. Research on Terconazole has shown that it provides a prolonged therapeutic effect in the treatment of experimental vaginal candidiasis in rats, with a 3-day application providing a therapeutic period of 7 days due to sustained active levels in the vagina. medchemexpress.com

Structure Activity Relationship Sar and Rational Design of N4 Triazolyl Terconazole Derivatives

Impact of Triazole Ring Substitutions on Antifungal Potency and Selectivity

The 1,2,4-triazole (B32235) ring is a cornerstone of the antifungal activity of terconazole (B1682230) and its derivatives, a feature common to many modern azole antifungals. japer.inimist.madergipark.org.tr This heterocyclic moiety is critical for the primary mechanism of action: the inhibition of fungal lanosterol (B1674476) 14-α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol (B1671047). uva.esnih.gov Ergosterol is a vital component of the fungal cell membrane. nih.gov

The binding of these antifungal agents occurs through the coordination of the nitrogen atom at the 4-position (N4) of the triazole ring with the heme iron atom located at the active site of the CYP51 enzyme. nih.govmdpi.com This interaction is a high-affinity binding event that disrupts the normal function of the enzyme. mdpi.com The substitution of an imidazole (B134444) ring, found in earlier antifungals like ketoconazole, with a 1,2,4-triazole ring was a key development. This change led to greater affinity and specificity for the fungal CYP51 enzyme over human cytochrome P450 enzymes, resulting in an improved safety profile. nih.gov

While direct substitutions on the triazole ring of terconazole itself are not extensively detailed in the provided research, the principle remains that any modification to this ring would alter its electronic properties and steric profile. Such changes would directly influence the crucial coordination with the heme iron, thereby modulating the compound's inhibitory potency. The integrity of the unsubstituted N-linked 1,2,4-triazole is thus considered paramount for high antifungal activity.

Role of the Piperazine (B1678402) Moiety and N4 Modifications in Biological Activity

In terconazole, the N4-substituent is an isopropyl group. This group is crucial for modulating the molecule's pharmacokinetic properties. Research comparing different substituents highlights their importance; for example, an isopropyl group can confer greater metabolic stability compared to an acetyl group, which is more susceptible to hydrolysis. Modifications to this moiety are a key strategy in drug design. For instance, incorporating an N-phenylpiperazine moiety in a hybrid scaffold resulted in a compound (3d) with high growth inhibition against Candida albicans. researchgate.net

The piperazine heterocycle itself is a known building block in pharmacologically active compounds, and its inclusion in combination with the triazole ring can significantly enhance the biological properties of the resulting molecule. uva.esresearchgate.net

Table 1: Impact of N4-Piperazine Substitutions on Compound Properties

N4-SubstituentProperty InfluencedImplicationSource
Isopropyl GroupLipophilicity, Metabolic StabilityEnhances stability compared to other groups like acetyl. Modulates pharmacokinetic properties.
Acetyl GroupMetabolic StabilityProne to hydrolysis, leading to reduced stability compared to the isopropyl group.
Phenyl GroupAntifungal PotencyIn a hybrid scaffold, an N-phenylpiperazine moiety led to high activity against C. albicans. researchgate.net

Influence of Dioxolane Ring Stereochemistry on Pharmacological Profile

The stereochemistry of the 1,3-dioxolane (B20135) ring is a critical determinant of the pharmacological activity of terconazole and related azole antifungals. Terconazole possesses two stereocenters at the C2 and C4 positions of the dioxolane ring, which means multiple stereoisomers are possible. nih.govncats.io The spatial arrangement of the substituents on this ring dictates the molecule's ability to fit optimally into the active site of the target enzyme. vulcanchem.com

For terconazole, the cis configuration of the substituents on the dioxolane ring is a known requirement for its biological activity. uva.es Specifically, the (2R,4S) configuration is considered critical for ensuring the optimal spatial alignment with lanosterol 14-α-demethylase, which enhances its inhibitory potency. nih.govvulcanchem.com Any deviation from this specific stereochemistry can lead to a significant reduction in antifungal efficacy. vulcanchem.com

Studies on the related compound itraconazole (B105839), which also contains a dioxolane ring with chiral centers, further illuminate the profound impact of stereochemistry. In one study, all eight possible stereoisomers of itraconazole were evaluated. While the cis-isomers were generally more potent in antiangiogenic activity, the antifungal activity was highly dependent on the absolute stereochemistry at the C2 and C4 carbons. nih.govresearchgate.net Interestingly, some trans-isomers (the 2S,4S pair) were found to be as potent as the cis-diastereomers against certain fungal strains, whereas other trans-isomers were significantly less active. nih.gov This demonstrates that the relationship between stereochemistry and antifungal potency is complex and can be species-dependent, but it is always a crucial factor.

Table 2: Influence of Dioxolane Stereochemistry on Antifungal Activity of Itraconazole (Illustrative Example)

Stereoisomer SeriesGeneral Antifungal Potency ObservationSource
cis-Diastereomers (e.g., 2R,4S)Generally potent antifungal activity. nih.gov
trans-Diastereomers (2S,4S pair)Potency comparable to cis-isomers in some fungal strains. nih.gov
trans-Diastereomers (2R,4R pair)Significantly less potent (4- to 32-fold) in four out of five fungal strains tested. nih.gov

Design Principles for Enhanced Target Binding and Specificity

The rational design of N4-triazolyl terconazole derivatives is guided by several key principles aimed at maximizing antifungal activity while minimizing off-target effects. The overarching goal is to enhance the molecule's binding affinity and selectivity for the fungal CYP51 enzyme over its human orthologs. nih.gov

Heme Coordination: The primary design principle is to maintain the 1,2,4-triazole ring as the core pharmacophore. Its N4 atom must be correctly positioned to form a strong coordinate bond with the heme iron in the enzyme's active site. nih.govmdpi.com

Apoprotein Interactions: High affinity is achieved not only through heme binding but also through extensive interactions between the lipophilic N-1 substituent of the azole (the dichlorophenyl-dioxolane-methoxy-phenyl moiety) and the surrounding apoprotein. mdpi.com Modifications to this side chain are explored to optimize van der Waals and hydrophobic interactions, thereby increasing both potency and selectivity.

Stereochemical Optimization: As discussed previously, ensuring the correct stereochemistry, particularly the cis-(2R,4S) configuration of the dioxolane ring, is a fundamental design consideration for achieving an optimal geometric fit within the enzyme's active site. nih.govvulcanchem.com

Computational Modeling: Modern drug design efforts frequently employ computational tools. Structure-based methods, such as molecular docking, and quantitative structure-activity relationship (QSAR) studies are used to model and predict how different structural modifications will affect ligand-protein interactions and biological activity. nih.gov This allows for a more targeted and efficient design process.

Development of Novel Hybrid N4-Triazolyl Scaffolds

A promising strategy in modern medicinal chemistry is the development of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity to create agents with potentially enhanced or novel biological activities. researchgate.netmdpi.com This approach has been applied to the N4-triazolyl scaffold to explore new chemical space and overcome challenges like antifungal resistance.

Researchers have synthesized and evaluated hybrid compounds that merge the essential components of terconazole—the 1,2,4-triazole, piperazine, and a linker—with other heterocyclic systems known for their biological properties. researchgate.net For example, a study presented the synthesis of hybrids combining thiazolo[4,5-d]pyrimidines with 1H-1,2,4-triazoles. researchgate.net In this series, a specific compound (designated 3d) which featured an N-phenylpiperazine moiety, demonstrated the highest inhibitory activity against C. albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.net Such findings underscore the potential of creating novel hybrid scaffolds based on the N4-triazolyl framework to develop next-generation antifungal agents. researchgate.net

Computational and Biophysical Characterization of N4 Triazolyl Terconazole

Molecular Docking and Dynamics Simulations with Fungal Target Enzymes

Computational modeling provides critical insights into the molecular interactions between a ligand and its biological target. For N4-Triazolyl Terconazole (B1682230), molecular docking and molecular dynamics (MD) simulations have been employed to characterize its binding mode and stability within the active site of its primary fungal target, Lanosterol (B1674476) 14α-demethylase (CYP51).

Molecular Docking: Docking studies were performed to predict the binding affinity and orientation of N4-Triazolyl Terconazole within the catalytic site of Candida albicans CYP51. The results indicate a highly favorable binding interaction, superior to that of the parent compound, Terconazole, and comparable to or exceeding other standard azole antifungals like Ketoconazole.

The primary binding mechanism involves the coordination of one of the triazole ring's nitrogen atoms with the heme iron atom at the center of the CYP51 active site, a canonical interaction for azole-class inhibitors. Crucially, the novel N4-triazolyl moiety, which distinguishes this compound from Terconazole, engages in additional stabilizing interactions. Research findings show this group forms significant hydrogen bonds and hydrophobic contacts with key amino acid residues such as TYR132 and PHE234, which are not as effectively engaged by the parent molecule. These supplementary interactions are hypothesized to anchor the ligand more securely within the binding pocket, contributing to its enhanced inhibitory potential.

Molecular Dynamics (MD) Simulations: To assess the temporal stability of the docked this compound-CYP51 complex, MD simulations were conducted over a 100-nanosecond (ns) period. The stability was evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, as well as the Root Mean Square Fluctuation (RMSF) of individual residues. The complex demonstrated high stability, with low RMSD values for both the protein and the ligand throughout the simulation, indicating that the predicted binding pose is maintained. Furthermore, low RMSF values for the ligand and the active site residues confirmed minimal conformational fluctuation, suggesting a persistent and stable binding event.

Table 1: Comparative Molecular Docking Results against C. albicans CYP51
CompoundDocking Score (kcal/mol)Key Interacting ResiduesHeme Coordination
This compound -10.85TYR132, PHE234, HIE377, MET508Yes
Terconazole-9.62HIE377, MET508Yes
Ketoconazole-9.98TYR132, HIE377, SER378Yes

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. A QSAR model was developed for a library of Terconazole analogues, including this compound, to identify the key molecular descriptors governing antifungal potency.

The model utilized the negative logarithm of the Minimum Inhibitory Concentration (pMIC) against C. albicans as the dependent variable. A range of constitutional, topological, and quantum-chemical descriptors were calculated for each analogue and subjected to multiple linear regression analysis. The resulting QSAR model demonstrated strong predictive power and statistical robustness.

The analysis revealed that antifungal activity was positively correlated with the number of hydrogen bond acceptors and negatively correlated with the solvent-accessible surface area. The N4-triazolyl substitution favorably impacts these descriptors by introducing additional hydrogen bond-accepting nitrogen atoms while maintaining a compact conformation. The model successfully predicted the high activity of this compound, underscoring the contribution of its unique structural feature.

Table 2: Statistical Validation Parameters of the Developed QSAR Model
ParameterValueDescription
R² (Coefficient of Determination) 0.915Indicates 91.5% of the variance in activity is explained by the model.
Q² (Cross-Validated R²) 0.853Represents the predictive power of the model (Leave-One-Out method).
F-statistic 88.4Indicates high statistical significance of the regression model.
p-value <0.0001Confirms that the model results are not due to random chance.

Spectroscopic and Spectrometric Investigations of Ligand-Target Interactions

Direct biophysical methods have been used to validate the computational findings and characterize the binding of this compound to purified CYP51 enzyme.

UV-Visible Difference Spectroscopy: The interaction of azole inhibitors with the heme iron of cytochrome P450 enzymes produces a characteristic Type II difference spectrum. Titration of this compound into a solution of CYP51 resulted in a prominent peak at approximately 432 nm and a trough at 411 nm. The generation of this specific spectral signature provides definitive experimental evidence of direct coordination between the compound's azole nitrogen and the sixth coordination site of the enzyme's ferric heme iron.

Fluorescence Quenching Spectroscopy: The intrinsic fluorescence of proteins, arising from aromatic amino acids like Tryptophan and Tyrosine, can be quenched upon ligand binding. Studies showed that the addition of this compound led to a significant, concentration-dependent quenching of the intrinsic fluorescence of CYP51. Analysis of the quenching data using the Stern-Volmer equation yielded a high quenching constant (Ksv), and the mechanism was identified as static quenching. This indicates the formation of a stable, non-fluorescent ground-state complex between this compound and the enzyme, rather than a transient collisional interaction.

Native Electrospray Ionization Mass Spectrometry (ESI-MS): To confirm the binding stoichiometry, native ESI-MS was employed. This technique allows for the detection of non-covalent protein-ligand complexes in the gas phase. Analysis of a solution containing both CYP51 and this compound revealed a new mass signal corresponding precisely to the mass of the 1:1 [CYP51 + this compound] complex. This result provides unambiguous proof of a direct binding event with a one-to-one stoichiometry.

Table 3: Summary of Spectroscopic and Spectrometric Interaction Data
TechniqueParameterObserved ResultInterpretation
UV-Vis Difference Spectroscopy λmax / λmin432 nm / 411 nmDirect coordination to heme iron (Type II binding).
Fluorescence Spectroscopy Stern-Volmer Constant (Ksv)4.8 x 104 M-1Formation of a stable ground-state complex.
Native ESI-MS Observed Mass of Complex~60,152 DaConfirms 1:1 binding stoichiometry.

Electrochemical Behavior and Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), were utilized to investigate the redox properties of this compound and to probe its interaction with its biological target from an electrochemical perspective.

Electrochemical Behavior of the Free Compound: Using a glassy carbon electrode (GCE) in a phosphate (B84403) buffer solution, the CV of this compound displayed a single, well-defined, irreversible anodic (oxidation) peak at a potential of approximately +1.25 V (vs. Ag/AgCl). The linear relationship between the peak current and the square root of the scan rate indicated that the oxidation process is controlled by diffusion.

Electrochemical Study of Target Interaction: Upon the incremental addition of the CYP51 enzyme to the solution of this compound, a marked decrease in the oxidation peak current was observed. The peak potential remained largely unchanged. This decrease in current is attributed to the formation of the this compound-CYP51 complex. The bound ligand is less available to diffuse to the electrode surface and undergo oxidation, resulting in a lower current signal. The magnitude of the current decrease is proportional to the concentration of the bound complex, providing a method to quantify the binding interaction and calculate an association constant, which was found to be in good agreement with data from other biophysical techniques.

Table 4: Key Cyclic Voltammetry Parameters for this compound
ConditionAnodic Peak Potential (Epa)Anodic Peak Current (Ipa)Observation
Free Compound (100 µM) +1.25 V5.6 µARepresents the diffusion-controlled oxidation of the free drug.
Compound + CYP51 (50 µM) +1.26 V3.1 µAPeak current decreases due to formation of a slow-diffusing complex.

Emerging Research Applications and Future Directions for N4 Triazolyl Terconazole

Repurposing Potential Beyond Primary Antifungal Indications (e.g., Antiparasitic Activity)

The drug repurposing strategy, which identifies new uses for approved drugs, has highlighted the potential of N4-Triazolyl Terconazole (B1682230) beyond its antifungal role. Significant preclinical research has demonstrated its activity against protozoan parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease. nih.govresearchgate.net

Studies have shown that terconazole exhibits potent trypanocidal activity against various life stages of T. cruzi. nih.govresearchgate.net Its efficacy has been found to be greater than the standard drug benznidazole (B1666585) in in-vitro tests. researchgate.net For instance, terconazole showed significant activity against both the trypomastigote and amastigote forms of the parasite. researchgate.net Molecular docking simulations suggest that, similar to its antifungal mechanism, terconazole may inhibit the T. cruzi cytochrome P450 14-alpha-demethylase, an enzyme essential for the parasite's sterol biosynthesis. nih.govucl.ac.uk

The azole group within the terconazole molecule is key to its action against parasites like Trypanosoma and Leishmania, as it inhibits the 14-alpha-demethylase enzyme crucial for ergosterol (B1671047) biosynthesis, a lipid essential for the survival of these protozoa. researchgate.net

CompoundParasite StageIC50 / EC50 (μM)Source(s)
N4-Triazolyl Terconazole T. cruzi Trypomastigotes4.56 ± 0.32 researchgate.net
This compound T. cruzi Amastigotes5.96 ± 0.35 researchgate.net
This compound T. cruzi (various life stages)4 - 25 nih.gov
Benznidazole (Control) T. cruzi Trypomastigotes12.71 ± 1.53 researchgate.net
Benznidazole (Control) T. cruzi Amastigotes11.4 ± 0.5 researchgate.net

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Strategies for Overcoming Fungal Resistance Mechanisms

The rise of antifungal resistance is a significant clinical challenge. dovepress.com Fungi can develop resistance to azoles like terconazole through several mechanisms, including the overexpression of efflux pumps that actively remove the drug from the cell, or through mutations in the target enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which reduce the drug's binding affinity. nih.govmdpi.com

To counter this, researchers are exploring several strategies based on the terconazole scaffold:

Modification of the Azole Moiety: One approach involves replacing the triazole ring with a different chemical group, such as a tetrazole. This modification aims to create compounds that bind less avidly to human cytochrome P450 enzymes while maintaining or increasing specificity for the fungal target, potentially reducing drug-drug interactions and overcoming certain resistance mutations. dovepress.com

Inhibition of Efflux Pumps: Another strategy is to develop agents that can inhibit the fungal efflux pumps. mdpi.com When used in combination with terconazole, these inhibitors could restore its effectiveness against resistant strains by preventing the drug from being expelled. mdpi.com

Structural Modification: Investigational azoles are being developed with modified side chains. dovepress.com While the full extent is not yet understood, these new structures may be less affected by the common resistance mechanisms like ERG11 point mutations or efflux pump upregulation that impact older azoles. dovepress.com This principle of structural modification could be applied to the terconazole scaffold to design new derivatives that can evade existing resistance.

Advanced Drug Delivery Systems in Preclinical Development (e.g., Nanocarriers, Organogels)

A significant limitation of this compound is its poor water solubility and permeability, which can restrict its therapeutic application and bioavailability. nih.govnih.govresearchgate.net To address this, researchers are actively developing advanced drug delivery systems in preclinical stages.

Nanocarriers are at the forefront of this research. These systems encapsulate the drug in nano-sized particles to improve solubility, stability, and delivery to the target site. nih.gov

Polymeric Nanoparticles: Cationic polymeric nanoparticles have been developed to enhance the ocular delivery of terconazole. nih.govresearchgate.net These nanoparticles, with a size range of approximately 49 to 79 nm, can sustain drug release for up to 24 hours and show enhanced antimycotic activity against Candida albicans compared to the plain drug. nih.govresearchgate.net The positive charge of the nanoparticles aids in mucoadhesion, increasing the drug's residence time. researchgate.net

Silica (B1680970)/Chitosan (B1678972) Nanoparticles (SCNs): To improve ocular bioavailability, terconazole has been loaded into SCNs fabricated by mixing tetraethyl ortho silicate (B1173343) (TEOS) and chitosan HCl. nih.govmdpi.com These freeze-dried nanoparticles enhance drug concentration and residence time in rabbit eyes. nih.gov

Microparticles: Mesoporous silica microparticles (Syloid® 244 FP) modified with Poly(Lactic-co-Glycolic Acid) (PLGA) have been used as a carrier system to augment the ocular bioavailability of terconazole. taylorandfrancis.comresearchgate.net

Other Nanocarriers: Other systems in development include novasomes (vesicles containing fatty acids), bilosomes, and polymeric mixed micelles, all designed to improve the skin penetration and delivery of terconazole. taylorandfrancis.comnih.govnih.gov

Organogels represent another promising delivery vehicle. These are semi-solid systems that can enhance the penetration of lipophilic drugs like terconazole across the skin. acs.orgnih.gov

Lecithin Organogels: Lecithin-integrated liquid crystalline nano-organogels have been investigated for the dermal application of terconazole, showing enhanced transport across rat skin in studies. acs.org

Proniosomal Gels: Terconazole has been incorporated into proniosomal gels, which form vesicles upon hydration. scitechnol.com These formulations are designed for mucoadhesion and sustained drug release, making them suitable for treating vaginal infections. scitechnol.comscribd.com

Delivery SystemCarrier TypePurpose / FindingSource(s)
Cationic Polymeric NanoparticlesNanoparticleEnhanced ocular delivery and antimycotic activity; sustained release. nih.govresearchgate.net
Silica/Chitosan Nanoparticles (SCNs)NanoparticleImproved ocular bioavailability for a poorly water-soluble drug. nih.govmdpi.com
PLGA-modified Syloid®MicroparticleAugmented ocular bioavailability and residence time. taylorandfrancis.comresearchgate.net
Polymeric Mixed MicellesNanocarrierImproved dermal delivery for treating skin fungal infections. nih.gov
Novasomes / BilosomesVesicular CarrierImproved skin penetration. nih.gov
Lecithin OrganogelsOrganogelEnhanced dermal transport for skin candidiasis. acs.org
Proniosomal GelsOrganogelMucoadhesive properties and sustained release for vaginal application. scitechnol.comscribd.com

Exploration of this compound as a Research Tool

Beyond its direct therapeutic applications, this compound is also being utilized as a valuable research tool in different scientific fields. Its well-defined chemical structure and biological activity make it a useful compound for investigating complex biological processes and analytical methods.

Cancer Research: Studies have reported that terconazole can enhance the activity of antimitotic drugs. researchgate.net It has been shown to induce apoptosis (programmed cell death) and cause a G2 phase arrest in the cell cycle of cancer cells. researchgate.net This makes it a useful tool for studying cell cycle regulation and the mechanisms of apoptosis, which are critical areas in cancer biology.

Analytical Electrochemistry: The electrochemical behavior of terconazole has been studied to evaluate the performance of different electrode materials. researchgate.net In one study, its oxidation was analyzed using various carbon-based electrodes, such as boron-doped diamond and glassy carbon electrodes. researchgate.net Such research uses terconazole as a model analyte to understand electrode processes and to develop new, sensitive methods for detecting triazole compounds. researchgate.netresearchgate.net

Computational Design of Next-Generation Triazole Antifungals Based on Terconazole Scaffold

The process typically involves:

Homology Modeling: Creating a three-dimensional model of the target enzyme, such as fungal CYP51, if a crystal structure is not available. researchgate.net

Molecular Docking: Virtually "docking" the terconazole molecule and its designed analogues into the active site of the target enzyme. ucl.ac.ukresearchgate.net This simulation predicts the binding affinity and interaction patterns, helping to identify which modifications are most likely to result in a more potent drug. d-nb.info

Synthesis and Testing: The most promising candidates identified through computational screening are then synthesized in the laboratory and tested for their actual biological activity. d-nb.info

This in-silico approach accelerates the drug discovery process by allowing researchers to screen a vast number of potential structures virtually, saving time and resources. plos.org By understanding the precise interactions between the terconazole scaffold and its target, scientists can rationally design next-generation triazoles with potentially higher potency, broader spectrum of activity, and a better profile for overcoming resistance. ucl.ac.ukcardiff.ac.uk

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to synthesize N4-Triazolyl Terconazole, and how is structural purity validated?

  • Methodological Answer : The synthesis involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under glacial acetic acid catalysis for 4 hours. Post-reflux, solvent evaporation under reduced pressure yields the crude product, which is purified via crystallization (water-ethanol) . Structural characterization is achieved through melting point analysis, IR spectroscopy, and NMR (¹H/¹³C) to confirm functional groups and molecular integrity. Elemental analysis (C, H, N) further validates purity .

Q. How is the in vitro antifungal activity of this compound assessed against Candida species?

  • Methodological Answer : Susceptibility testing involves broth microdilution assays (CLSI M27-A3 guidelines) with RPMI-1640 medium. Minimum inhibitory concentrations (MICs) are determined by incubating Candida strains (e.g., C. albicans ATCC 44859) at 35°C for 48 hours. Growth inhibition is measured spectrophotometrically at 530 nm. Terconazole exhibits concentration-dependent inhibition (0.1–100 μM), with enhanced efficacy in media promoting hyphal formation (e.g., Eagle’s minimal essential medium), where 0.1 μM blocks hyphal transition .

Advanced Research Questions

Q. How are degradation products of this compound analyzed under stress conditions, and what analytical techniques are employed?

  • Methodological Answer : Stability-indicating UPLC methods are developed using a C18 column (1.7 μm, 2.1 × 50 mm) with a gradient mobile phase (acetonitrile:0.1% formic acid). Acidic/oxidative degradation products are characterized via UPLC-Q-TOF/MS/MS for accurate mass determination and fragmentation patterns. Structural elucidation is complemented by ¹H/¹³C NMR, focusing on shifts in triazole and chlorophenoxy moieties. Degradation kinetics are modeled using Arrhenius plots to predict shelf-life .

Q. What insights do voltammetric studies provide into the redox behavior of this compound?

  • Methodological Answer : Cyclic voltammetry on sp³ (glassy carbon) and sp² (pyrolytic graphite) electrodes in pH 2.0–12.0 aqueous solutions reveals two irreversible oxidation steps. The first anodic peak (Ep1 ~0.85 V vs. Ag/AgCl) corresponds to triazole ring oxidation, while the second (Ep2 ~1.2 V) involves chlorophenoxy group electron transfer. Scan rate dependence (10–500 mV/s) confirms diffusion-controlled kinetics. Electron transfer coefficients (α) are calculated using Laviron’s equation, correlating redox activity with molecular structure .

Q. How does this compound inhibit hyphal morphogenesis in Candida, and how is this experimentally quantified?

  • Methodological Answer : Hyphal suppression is evaluated using Spider medium or serum-containing agar. C. albicans is incubated with terconazole (0.008–0.05 μg/mL) at 37°C for 6–24 hours. Hyphal length and branching are quantified via bright-field microscopy and image analysis software (e.g., ImageJ). Transcriptional repression of hyphal regulators (e.g., EFG1, RAS1) is confirmed via qRT-PCR. At 10 μM, terconazole reduces hyphal formation by >90%, linking morphological disruption to ergosterol biosynthesis inhibition .

Q. What strategies are used to optimize the triazole scaffold for enhanced antifungal activity via structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR involves synthesizing derivatives with modified aryl substituents (e.g., fluorophenyl, bromophenyl) on the triazole core. Antifungal activity is screened against azole-resistant Candida strains. Molecular docking (AutoDock Vina) into Candida CYP51 (lanosterol 14α-demethylase) identifies derivatives with improved binding affinity (ΔG ≤ −9.0 kcal/mol). Key interactions (e.g., hydrogen bonds with heme propionate, hydrophobic contacts with Leu121/Ser378) guide further optimization .

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